Bienvenue dans la boutique en ligne BenchChem!

Disodium 5'-ribonucleotide

Umami Synergy Sodium Reduction Sensory Science

Batch-to-batch flavor drift from variable yeast extract or HVP compromises product consistency. Disodium 5'-ribonucleotide (I+G) solves this with a standardized 1:1 IMP:GMP ratio and ≥97% purity, delivering a predictable 4-8x umami boost with MSG. • Enables 30-50% MSG reduction while maintaining taste intensity. • Effectively masks KCl bitterness in reduced-sodium meat products. • Stable in neutral aqueous solutions (pH 7.0-8.5); staged addition prevents thermal degradation. Supplied with full quality assurance for consistent multi-ton production.

Molecular Formula C20H23N9Na4O16P2
Molecular Weight 799.4
CAS No. 80702-47-2
Cat. No. B1660640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 5'-ribonucleotide
CAS80702-47-2
Synonymsdisodium 5'-ribonucleotide
Galantin
Molecular FormulaC20H23N9Na4O16P2
Molecular Weight799.4
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1
InChIKeyTVLJNOHNHRBUBC-SIHAWKHTSA-J
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, sparingly soluble in ethanol practically insoluble in ethe

Disodium 5'-Ribonucleotide (I+G): Procurement & Specs


Disodium 5'-ribonucleotide (CAS 80702-47-2), widely recognized by its industry code I+G and E number E635, is a high-potency flavor enhancer defined by its precise composition as a 1:1 mass ratio mixture of two nucleotides: disodium 5'-inosinate (IMP) and disodium 5'-guanylate (GMP) [1]. It is manufactured via fermentation of carbohydrates like corn starch or tapioca [2] and is distinct from crude hydrolysates like yeast extract (YE) due to its standardized, highly purified composition, with a combined assay of not less than 97.0% on an anhydrous basis per EU specifications [1]. As a white crystalline powder, soluble in water and practically insoluble in ether, it is stable in neutral aqueous solutions (pH 7.0-8.5) [1] but degrades under prolonged high-heat acidic conditions, requiring specific formulation and processing considerations [3].

Why I+G Cannot Be Substituted with Analogs


Substituting disodium 5'-ribonucleotide (I+G) with its individual components (IMP or GMP alone) or with complex alternatives like yeast extract (YE) or hydrolyzed vegetable protein (HVP) fundamentally alters the organoleptic and functional outcomes of a formulation. While IMP provides a chicken-like initial taste impact and GMP delivers a more potent mushroom-like umami with extended aftertaste [1], their 1:1 combination in I+G creates a balanced, rounded flavor profile that is the industry standard and is not replicated by using either component in isolation [2]. Furthermore, the precise, predictable synergistic amplification of monosodium glutamate (MSG) by I+G—which yields a quantifiable 4-8x increase in perceived umami intensity [3]—is not consistently achievable with YE or HVP, whose variable nucleotide and peptide content introduces batch-to-batch flavor drift and can impart undesirable yeasty or bitter off-notes [4].

I+G vs. MSG, Yeast Extract & Nucleotides: Evidence


MSG Umami Synergy and Sodium Reduction

I+G exhibits a profound synergistic effect when combined with monosodium glutamate (MSG), dramatically amplifying perceived umami intensity beyond the simple additive sum of the individual components [1]. This is a quantitative differentiation from using MSG alone. In practical meat product applications, a blend of MSG and I+G at a mass ratio of 10:1 to 20:1 yields a perceived flavor intensity 4 to 8 times greater than the equivalent mass of MSG used alone [2]. This synergy is so potent that a solution containing 0.02% MSG and 0.02% I+G in 1% NaCl exhibits strong umami taste, whereas either component alone at that concentration in the same matrix is tasteless [3].

Umami Synergy Sodium Reduction Sensory Science Flavor Optimization

Formulation Economics: I+G vs. MSG-Only

The potent synergy of I+G with MSG directly translates into a quantifiable cost advantage in industrial formulations compared to using MSG alone to achieve the same flavor intensity. By leveraging the 4-8x synergistic amplification effect [1], manufacturers can reduce the total amount of flavor enhancers required. Empirical formulation data from the food industry indicates that incorporating I+G at low inclusion rates (0.01-0.1% of final product weight) [2] enables a reduction of MSG usage by 30-50% [3] while maintaining equivalent or superior umami perception.

Cost Reduction Formulation Economics MSG Replacement Flavor Cost

Temporal Flavor Balance vs. IMP and GMP

I+G's 1:1 composition of IMP and GMP is not arbitrary but functionally critical for achieving a balanced temporal flavor profile that neither pure component can provide alone. Sensory studies using time-intensity (TI) methodology have characterized the distinct temporal profiles of MSG, IMP, and GMP [1]. These studies show that mixtures of these potentiators (the basis of I+G) yield significantly higher maximum intensity, longer total duration, and greater area under the curve than single solutions [1]. Crucially, industry sensory data confirms that GMP is highly engaged with enhancing aftertaste, whereas IMP is more associated with initial taste impact [2].

Sensory Analysis Flavor Profile Time-Intensity Temporal Dominance

I+G Purity vs. Yeast Extract Variability

I+G is a chemically defined, high-purity mixture with strict compositional specifications, unlike yeast extract (YE), a complex, variable mixture of peptides, amino acids, and nucleotides. The EU specification for E635 (Disodium 5'-ribonucleotide) mandates a combined content of disodium inosine-5'-monophosphate and disodium guanosine-5'-monophosphate of not less than 97.0%, with each component between 47.0% and 53%, on an anhydrous basis [1]. In contrast, the total nucleotide content in yeast extract is significantly lower and variable; even a 'high I+G' yeast extract product may contain a maximum of only 20% I+G [2]. Furthermore, patents describe yeast extract as having batch-to-batch flavor variability and the potential to introduce undesirable 'yeasty' off-notes [3].

Quality Control Purity Standards Yeast Extract Supply Chain

KCl Bitterness Masking in Sodium-Reduced Formulations

In the development of reduced-sodium meat products where potassium chloride (KCl) is used to replace sodium chloride, I+G demonstrates a quantifiable ability to mask the characteristic bitter and metallic off-tastes of KCl. A response surface methodology (RSM) study on pork tenderloin formulated with a KCl-substituted salt blend found that the addition of 0.32 mg/g of I+G, in combination with 0.28% MSG and 0.15% L-malic acid, significantly (p < 0.05) improved sensory quality and exhibited outstanding masking effects on the bitter taste of KCl [1]. This functionality is not a claimed property of simpler in-class alternatives like MSG alone.

Sodium Reduction Taste Masking Potassium Chloride Meat Science

I+G Industrial Application Scenarios


Cost-Effective Savory Seasonings & Bouillon Cubes

I+G is the foundational ingredient for cost-effective, high-impact savory bases. Its demonstrated ability to increase perceived umami intensity 4-8x [1] allows formulators to reduce MSG content by 30-50% [2] while maintaining or enhancing flavor. This translates directly into lower cost-in-use for the manufacturer and a cleaner, more rounded umami profile in the finished seasoning blend, soup powder, or bouillon cube. The guaranteed purity (≥97% IMP+GMP) [3] ensures consistent performance across multi-ton production runs, a critical factor for global brand consistency.

Reduced-Sodium Processed Meat Products

For meat products like ham, sausage, and bacon targeting 'reduced sodium' claims, I+G offers a dual functional advantage. First, its synergy with MSG maintains flavor satisfaction even as salt (NaCl) is reduced. Second, and more specifically, I+G has been proven in meat science studies to effectively mask the bitter and metallic off-tastes of potassium chloride (KCl), a common NaCl replacer [4]. The precise usage guidelines (0.01-0.08% of product weight) and two-stage addition method during thermal processing [1] maximize its functional benefits while preventing thermal degradation, ensuring a high-quality, clean-tasting reduced-sodium product.

Clean-Label Flavor Systems vs. Yeast Extract

While yeast extract (YE) is often marketed as a 'clean-label' option, its inherent batch-to-batch variability and potential for yeasty off-notes [5] pose significant challenges for manufacturers seeking consistent flavor profiles. I+G, produced via controlled fermentation [6] to a strict 1:1 IMP:GMP ratio and 97% purity standard [3], provides a highly predictable and neutral foundation for building complex flavors. In applications like premium soy sauces, instant noodle seasonings, and plant-based meat alternatives, I+G delivers a clean, pure umami boost without the background notes that can characterize YE, allowing product developers greater control over the final taste signature.

High-Shear & Thermal-Process Applications

I+G is the preferred choice for products subjected to rigorous processing conditions. Unlike some natural flavor blends that may degrade or change profile under high heat or shear, I+G's chemical stability in neutral aqueous solutions (pH 7.0-8.5) [3] provides a reliable baseline. However, its sensitivity to prolonged high heat and acidic conditions is well-documented and can be mitigated with specific process adjustments, such as staged addition—adding 30% early for flavor infusion and 70% near the end of the thermal process to preserve its potency [1]. This established, quantifiable knowledge base for managing its performance under industrial conditions gives I+G a distinct advantage over less-characterized, variable alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disodium 5'-ribonucleotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.